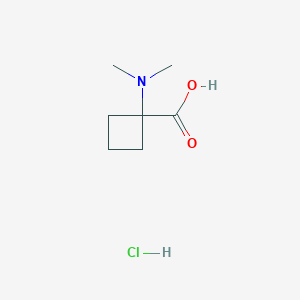
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a solid substance that is typically stored at room temperature in a dry and cool environment . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with dimethylamine in the presence of a suitable catalyst to form the intermediate 1-(Dimethylamino)cyclobutanone. This intermediate is then subjected to carboxylation to yield 1-(Dimethylamino)cyclobutane-1-carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to maximize yield and purity.
化学反应分析
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of biological processes and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity .
相似化合物的比较
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.
1-(Dimethylamino)cyclohexane-1-carboxylic acid hydrochloride: This compound features a six-membered cyclohexane ring, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct steric and electronic effects compared to its analogs .
生物活性
1-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C7H14ClN1O2
- Molecular Weight : 165.64 g/mol
- CAS Number : 1394041-58-7
The compound features a cyclobutane ring with a dimethylamino group and a carboxylic acid moiety, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better membrane permeability and receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Binding : It could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity and Research Findings
Recent studies have investigated the compound's effects on various biological systems. Below is a summary of key findings:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of various compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Neurotransmitter Interaction : Another investigation focused on the interaction of this compound with serotonin receptors. The findings revealed that it could modulate serotonin levels, which may have implications for mood regulation therapies .
- Toxicity Assessment : A comprehensive toxicity study was conducted using HepG2 cells to assess the cytotoxic effects of the compound. The results demonstrated a moderate cytotoxic profile, with an IC50 value indicating safe dosages for further research .
属性
IUPAC Name |
1-(dimethylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)7(6(9)10)4-3-5-7;/h3-5H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIFZTULHWXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














